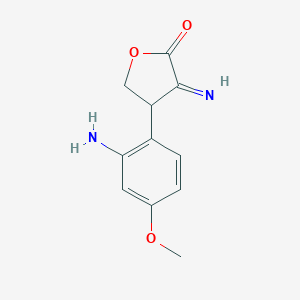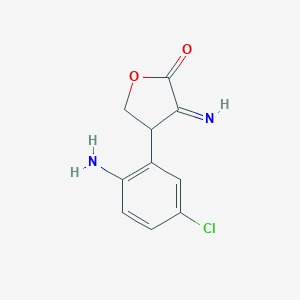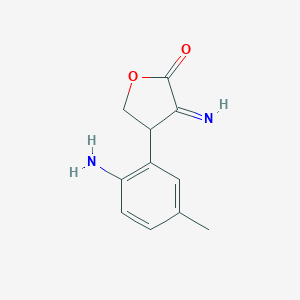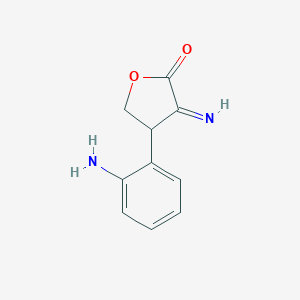![molecular formula C23H20N2S3 B292436 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, also known as CPTP, is a novel heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine may exert its therapeutic effects through the inhibition of various enzymes and receptors, including tyrosine kinase, acetylcholinesterase, and beta-secretase.
Biochemical and Physiological Effects:
2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. In cancer research, 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to inhibit the expression of various proteins involved in cell proliferation and induce apoptosis. In Alzheimer's disease research, 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to reduce amyloid-beta levels in the brain and improve cognitive function. In Parkinson's disease research, 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to protect dopaminergic neurons and improve motor function.
実験室実験の利点と制限
One advantage of using 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relative ease of synthesis. However, one limitation is the lack of understanding of its mechanism of action.
将来の方向性
For 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine research include further studies on its mechanism of action, as well as its potential therapeutic applications in other diseases. Additionally, further studies on the pharmacokinetics and toxicology of 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine are needed to determine its safety and efficacy in humans.
合成法
2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can be synthesized using several methods, including the reaction of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with sodium benzenethiolate in the presence of potassium carbonate. Another method involves the reaction of 2,4-dichloro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with benzyl mercaptan in the presence of sodium hydride.
科学的研究の応用
2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In Parkinson's disease research, 2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to protect dopaminergic neurons and improve motor function.
特性
分子式 |
C23H20N2S3 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
10,12-bis(benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C23H20N2S3/c1-3-8-16(9-4-1)14-26-21-20-18-12-7-13-19(18)28-22(20)25-23(24-21)27-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChIキー |
QHHKSPVSPTZEPJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)SCC4=CC=CC=C4)SCC5=CC=CC=C5 |
正規SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)SCC4=CC=CC=C4)SCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292354.png)
![ethyl (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292355.png)
![(3E)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292358.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292359.png)
![ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292360.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)




![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(2-fluorophenyl)-3,4-diphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292370.png)
![7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292374.png)
![7-chloro-2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292375.png)